molecular formula C14H12BrN B14613834 Benzenamine, 3-bromo-N-(1-phenylethylidene)- CAS No. 57826-32-1

Benzenamine, 3-bromo-N-(1-phenylethylidene)-

Cat. No.: B14613834
CAS No.: 57826-32-1
M. Wt: 274.15 g/mol
InChI Key: CUAMSPSCLWAQOI-UHFFFAOYSA-N
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Description

Benzenamine, 3-bromo-N-(1-phenylethylidene)- is an organic compound with the molecular formula C14H12BrN It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-bromo group and an N-(1-phenylethylidene) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-bromo-N-(1-phenylethylidene)- typically involves the reaction of 3-bromoaniline with 1-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-bromo-N-(1-phenylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Benzenamine, 3-bromo-N-(1-phenylethylidene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-bromo-N-(1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-bromo-: A simpler derivative with only a bromine substitution.

    N-(1-Phenylethylidene)benzenamine: Lacks the bromine substitution.

    3-Bromoaniline: Contains only the bromine substitution without the N-(1-phenylethylidene) group.

Uniqueness

Benzenamine, 3-bromo-N-(1-phenylethylidene)- is unique due to the presence of both the bromine and N-(1-phenylethylidene) groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the simpler derivatives.

Properties

CAS No.

57826-32-1

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

N-(3-bromophenyl)-1-phenylethanimine

InChI

InChI=1S/C14H12BrN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-10H,1H3

InChI Key

CUAMSPSCLWAQOI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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